(R)-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol (R)-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol
Brand Name: Vulcanchem
CAS No.: 41787-64-8
VCID: VC0140795
InChI: InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3/t9-/m0/s1
SMILES: CNCC(C1=CC(=C(C=C1)OC)OC)O
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

(R)-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol

CAS No.: 41787-64-8

Reference Standards

VCID: VC0140795

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

(R)-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol - 41787-64-8

CAS No. 41787-64-8
Product Name (R)-3,4-Dimethoxy-alpha-((methylamino)methyl)benzenemethanol
Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name (1R)-1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol
Standard InChI InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3/t9-/m0/s1
Standard InChIKey QSUCQAULQIAOEP-VIFPVBQESA-N
Isomeric SMILES CNC[C@@H](C1=CC(=C(C=C1)OC)OC)O
SMILES CNCC(C1=CC(=C(C=C1)OC)OC)O
Canonical SMILES CNCC(C1=CC(=C(C=C1)OC)OC)O
Synonyms (αR)-3,4-Dimethoxy-α-[(methylamino)methyl]benzenemethanol; Normacromerine;
PubChem Compound 12888928
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator